Home > Products > Screening Compounds P96761 > Cdk2/Cyclin Inhibitory Peptide I
Cdk2/Cyclin Inhibitory Peptide I -

Cdk2/Cyclin Inhibitory Peptide I

Catalog Number: EVT-256177
CAS Number:
Molecular Formula: C111H196N48O23
Molecular Weight: 2571.05
The product is for non-human research only. Not for therapeutic or veterinary use.

Product Introduction

Overview

Cdk2/Cyclin Inhibitory Peptide I is a significant compound in the realm of cancer research, particularly concerning its role in inhibiting the interaction between cyclin-dependent kinase 2 and its regulatory cyclins. Cdk2, a member of the cyclin-dependent kinase family, is crucial for cell cycle regulation, specifically in the transition from the G1 phase to the S phase and in DNA synthesis. The inhibition of Cdk2 activity has been shown to induce cell cycle arrest and apoptosis in various cancer cell lines, making it a target for therapeutic intervention.

Source

Cdk2/Cyclin Inhibitory Peptide I is derived from studies focusing on the inhibition of protein-protein interactions between Cdk2 and cyclins, particularly Cyclin A. Research has identified several compounds that can disrupt these interactions, with peptide inhibitors being a prominent class of candidates.

Classification

This compound falls under the category of protein kinase inhibitors, specifically targeting the Cdk2/Cyclin A complex. It is classified as a peptide inhibitor due to its structural composition and mechanism of action.

Synthesis Analysis

Methods

The synthesis of Cdk2/Cyclin Inhibitory Peptide I typically involves solid-phase peptide synthesis techniques. This method allows for the stepwise addition of amino acids to form the desired peptide sequence.

Technical Details

  1. Starting Materials: The synthesis begins with protected amino acids, which are sequentially coupled on a solid support.
  2. Deprotection: After each coupling step, protective groups are removed to allow for subsequent reactions.
  3. Cleavage: Once the peptide chain is complete, it is cleaved from the solid support and purified using high-performance liquid chromatography (HPLC) to ensure high purity and yield.
Molecular Structure Analysis

Structure

Cdk2/Cyclin Inhibitory Peptide I exhibits a specific amino acid sequence that enables it to effectively bind to the Cdk2 protein, disrupting its interaction with Cyclin A. The three-dimensional structure can be analyzed using techniques such as X-ray crystallography or nuclear magnetic resonance spectroscopy.

Data

The precise molecular formula and weight depend on the specific sequence of the peptide but generally consist of a series of hydrophobic and polar amino acids that facilitate binding to Cdk2.

Chemical Reactions Analysis

Reactions

The primary reaction involving Cdk2/Cyclin Inhibitory Peptide I is its binding interaction with Cdk2, leading to inhibition of kinase activity. This process can be quantitatively assessed through various biochemical assays.

Technical Details

  • Inhibition Assays: Fluorescence resonance energy transfer (FRET) assays are commonly employed to measure the inhibitory effect on Cdk2/Cyclin A phosphorylation.
  • Kinetic Studies: The kinetics of inhibition can be analyzed using software tools designed for fitting data from enzyme assays.
Mechanism of Action

Process

Cdk2/Cyclin Inhibitory Peptide I functions by binding to the active site or allosteric sites on Cdk2, preventing its interaction with Cyclin A. This inhibition leads to reduced phosphorylation of downstream targets involved in cell cycle progression.

Data

Studies have demonstrated that this peptide can induce cell cycle arrest at specific phases (G1 or S phase) and promote apoptotic pathways in cancer cells, highlighting its potential as a therapeutic agent.

Physical and Chemical Properties Analysis

Physical Properties

  • Appearance: Typically presented as a white to off-white powder.
  • Solubility: Soluble in aqueous buffers at physiological pH levels.

Chemical Properties

  • Stability: Generally stable under physiological conditions but may require specific storage conditions (e.g., -20°C) to maintain integrity.
  • Reactivity: The peptide's reactivity is primarily dependent on its amino acid side chains, which can participate in hydrogen bonding and hydrophobic interactions with target proteins.
Applications

Scientific Uses

Cdk2/Cyclin Inhibitory Peptide I has several applications in scientific research:

  • Cancer Therapy Research: Used as a model compound to study mechanisms of cell cycle regulation and apoptosis in cancer cells.
  • Drug Development: Serves as a lead compound for developing more potent and selective inhibitors targeting Cdk2.
  • Biochemical Assays: Employed in various assays to evaluate kinase activity and screen for potential inhibitors in drug discovery programs.
Introduction to CDK2/Cyclin Complex in Oncogenesis

Role of CDK2 in Cell Cycle Regulation and Tumorigenesis

Cyclin-dependent kinase 2 (CDK2) serves as a central coordinator of cell cycle progression, primarily governing the G1/S phase transition and DNA replication during S phase. Unlike CDK4/6, which responds to mitogenic signals, CDK2 activation depends on its association with cyclin partners (E or A) to form functional heterodimeric complexes. Upon activation, CDK2 hyperphosphorylates the retinoblastoma (Rb) protein, liberating E2F transcription factors that drive expression of genes essential for DNA synthesis and cell cycle progression [6]. CDK2 aberrations—including gene amplification, overexpression, or constitutive activation via cyclin E/A dysregulation—occur frequently in human cancers. These alterations lead to uncontrolled proliferation by bypassing cell cycle checkpoints and promoting genomic instability. Notably, CDK2 overexpression correlates with poor prognosis in breast, ovarian, and lung cancers, positioning it as a critical oncogenic driver [3] [6].

Table 1: CDK Family Members and Their Primary Functions

CDKBinding PartnerPrimary FunctionOncogenic Role
CDK2Cyclin E/AG1/S transition, S phase progressionOverexpressed in solid tumors; drives resistance to CDK4/6 inhibitors
CDK4/6Cyclin DG1 progressionHR+/HER2- breast cancer target
CDK1Cyclin BMitotic entryEssential for cell division; high toxicity when inhibited
CDK9Cyclin TTranscriptional elongationSustains oncogene expression

Source: Adapted from functional classifications in [6]

Cyclin A/E-CDK2 Interactions as a Driver of Uncontrolled Proliferation

The CDK2-cyclin interface represents a high-affinity protein-protein interaction (PPI) critical for kinase activation. Structural analyses reveal five key elements comprising this interface:

  • The PSTAIRE helix (C-helix) of CDK2
  • The activation segment (T-loop)
  • N-terminal β-sheet regions
  • C-terminal lobe of CDK2
  • Cyclin box domain of cyclin A [3]This PPI creates two druggable pockets (Pocket 1 and Pocket 2) adjacent to the activation segment, distinct from the ATP-binding site. Cancer-associated cyclin E amplification (e.g., in ovarian and endometrial tumors) drives constitutive CDK2 activation, leading to Rb-independent cell cycle progression and therapeutic resistance. Cyclin A overexpression similarly promotes S/G2 phase dysregulation. Computational studies confirm these pockets exhibit higher "druggability scores" than the ATP-binding site, making them attractive for targeted disruption [3] [5].

Rationale for Targeting CDK2/Cyclin Interface in Cancer Therapeutics

Conventional ATP-competitive CDK inhibitors face significant challenges:

  • Low Specificity: ATP-binding domains are highly conserved across CDKs (e.g., CDK1 and CDK2 share 95% structural homology), leading to off-target effects [2].
  • High Toxicity: First-generation pan-CDK inhibitors (e.g., Flavopiridol) caused severe adverse effects (e.g., cardiac dysfunction in 16% of AML patients) [1].
  • Clinical Failures: Most ATP-competitive CDK2 inhibitors (e.g., AZD5438) failed in trials due to narrow therapeutic windows [2].

Targeting the CDK2/cyclin PPI offers distinct advantages:

  • Context-Specific Inhibition: Disruption selectively affects cancer cells dependent on CDK2-cyclin complexes (e.g., cyclin E-amplified tumors) [5].
  • Avoidance of ATP-Site Limitations: Non-ATP-competitive inhibitors bypass kinase domain conservation [3].
  • Novel Degradation Mechanisms: PPI disruptors like homoharringtonine (HHT) induce autophagic degradation of CDK2 via TRIM21, a mechanism not achievable with ATP-competitive inhibitors [3].

Table 2: Comparison of CDK Inhibitor Strategies

ParameterATP-Competitive InhibitorsPPI-Targeted Inhibitors
Binding SiteCatalytic kinase domainProtein-protein interface
SelectivityLow (cross-inhibition of CDK1, CDK5, CDK9)High (exploits unique cyclin-binding pockets)
ResistanceMutations in ATP pocketLess prone to mutation-based resistance
Therapeutic WindowNarrow due to CDK1 inhibition toxicityPotentially wider (spares CDK1 mitotic functions)

Source: Data synthesized from [2] [3]

Properties

Product Name

Cdk2/Cyclin Inhibitory Peptide I

Molecular Formula

C111H196N48O23

Molecular Weight

2571.05

Product FAQ

Q1: How Can I Obtain a Quote for a Product I'm Interested In?
  • To receive a quotation, send us an inquiry about the desired product.
  • The quote will cover pack size options, pricing, and availability details.
  • If applicable, estimated lead times for custom synthesis or sourcing will be provided.
  • Quotations are valid for 30 days, unless specified otherwise.
Q2: What Are the Payment Terms for Ordering Products?
  • New customers generally require full prepayment.
  • NET 30 payment terms can be arranged for customers with established credit.
  • Contact our customer service to set up a credit account for NET 30 terms.
  • We accept purchase orders (POs) from universities, research institutions, and government agencies.
Q3: Which Payment Methods Are Accepted?
  • Preferred methods include bank transfers (ACH/wire) and credit cards.
  • Request a proforma invoice for bank transfer details.
  • For credit card payments, ask sales representatives for a secure payment link.
  • Checks aren't accepted as prepayment, but they can be used for post-payment on NET 30 orders.
Q4: How Do I Place and Confirm an Order?
  • Orders are confirmed upon receiving official order requests.
  • Provide full prepayment or submit purchase orders for credit account customers.
  • Send purchase orders to sales@EVITACHEM.com.
  • A confirmation email with estimated shipping date follows processing.
Q5: What's the Shipping and Delivery Process Like?
  • Our standard shipping partner is FedEx (Standard Overnight, 2Day, FedEx International Priority), unless otherwise agreed.
  • You can use your FedEx account; specify this on the purchase order or inform customer service.
  • Customers are responsible for customs duties and taxes on international shipments.
Q6: How Can I Get Assistance During the Ordering Process?
  • Reach out to our customer service representatives at sales@EVITACHEM.com.
  • For ongoing order updates or questions, continue using the same email.
  • Remember, we're here to help! Feel free to contact us for any queries or further assistance.

Quick Inquiry

 Note: Kindly utilize formal channels such as professional, corporate, academic emails, etc., for inquiries. The use of personal email for inquiries is not advised.